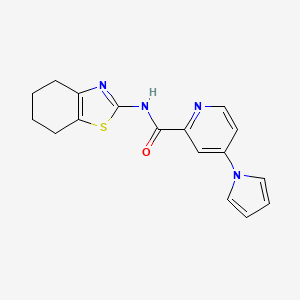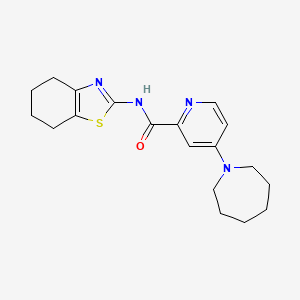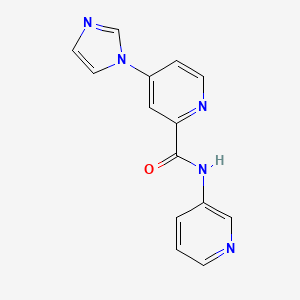![molecular formula C15H26N2OS B6506242 4-cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane CAS No. 1421498-25-0](/img/structure/B6506242.png)
4-cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane, also known as 4-CPPT, is a synthetic compound that has recently been studied for its potential applications in scientific research. It is a member of the thiazepane family, a group of compounds that have been found to have a wide range of biological activities. 4-CPPT is a relatively new compound, and its properties are still being explored.
科学的研究の応用
4-cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory and anti-cancer properties, and is being studied as a potential therapeutic agent. In addition, this compound has been found to have antioxidant, anti-allergic, and anti-tumor activities, as well as potential applications in the treatment of diabetes and obesity. In addition, this compound has been used in the synthesis of other compounds and as a model compound for studying the structure and reactivity of thiazepanes.
作用機序
The exact mechanism of action of 4-cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane is not yet fully understood. However, it is believed that the compound acts by inhibiting the activity of enzymes involved in inflammation and cancer. In addition, this compound is thought to act as an antioxidant and to interfere with the production of reactive oxygen species. Furthermore, this compound is believed to act as an agonist of the PPAR-gamma receptor, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation and to have anti-cancer properties. In addition, this compound has been found to have antioxidant, anti-allergic, and anti-tumor activities. Furthermore, this compound has been found to reduce the production of reactive oxygen species and to act as an agonist of the PPAR-gamma receptor.
実験室実験の利点と制限
The use of 4-cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane in laboratory experiments has several advantages. It is a relatively simple compound to synthesize, and it has a wide range of biological activities. In addition, it has been found to be relatively non-toxic and to have low levels of side effects. However, there are some limitations to the use of this compound in laboratory experiments. For example, the exact mechanism of action is not yet fully understood, and the compound has not been extensively studied in humans.
将来の方向性
There are several potential future directions for the study of 4-cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane. First, further research is needed to better understand the exact mechanism of action and the biochemical and physiological effects of the compound. In addition, further studies are needed to explore the potential therapeutic applications of this compound, including its potential use as an anti-cancer and anti-inflammatory agent. Furthermore, further research is needed to explore the potential applications of this compound in the synthesis of other compounds and in the study of thiazepane structure and reactivity. Finally, further studies are needed to explore the potential side effects and toxicity of this compound.
合成法
4-cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane can be synthesized from readily available starting materials. The synthesis involves a condensation reaction between a piperidine derivative and an aldehyde, followed by a Wittig reaction. This reaction produces a cyclopropanecarbonyl piperidine which is then converted to the desired this compound. The synthesis has been successfully demonstrated in several laboratories and is relatively straightforward.
特性
IUPAC Name |
cyclopropyl-[3-(piperidin-1-ylmethyl)-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2OS/c18-15(13-5-6-13)17-9-4-10-19-12-14(17)11-16-7-2-1-3-8-16/h13-14H,1-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGJIRBYVPHFDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2CSCCCN2C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-chlorophenoxy)-2-methyl-1-[2-(pyridin-3-yl)morpholin-4-yl]propan-1-one](/img/structure/B6506178.png)




![4-phenylmethanesulfonyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B6506224.png)
![{[4-(2-methoxybenzenesulfonyl)-1,4-thiazepan-3-yl]methyl}dimethylamine](/img/structure/B6506227.png)
![2-(4-chlorophenyl)-1-{3-[(piperidin-1-yl)methyl]-1,4-thiazepan-4-yl}ethan-1-one](/img/structure/B6506250.png)
![4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506253.png)
![1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B6506260.png)
![4-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506264.png)
![4-(2-chloro-4-fluorobenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506266.png)
![4-(5-chlorothiophene-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506267.png)